molecular formula C8H8O2S B8483507 6-ethyl-6H-thieno[2,3-c]furan-4-one

6-ethyl-6H-thieno[2,3-c]furan-4-one

Cat. No.: B8483507
M. Wt: 168.21 g/mol
InChI Key: LAQPGFXJJQKREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-6H-thieno[2,3-c]furan-4-one is a bicyclic heterocyclic compound featuring a fused thiophene and furanone ring system. The ethyl substituent at position 6 introduces steric and electronic modifications compared to simpler alkyl or unsubstituted analogs.

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

6-ethyl-6H-thieno[2,3-c]furan-4-one

InChI

InChI=1S/C8H8O2S/c1-2-6-7-5(3-4-11-7)8(9)10-6/h3-4,6H,2H2,1H3

InChI Key

LAQPGFXJJQKREF-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C=CS2)C(=O)O1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethyl vs. Methyl Groups

The ethyl group at position 6 distinguishes this compound from its dimethyl analog (6,6-dimethyl-4H,6H-thieno[2,3-c]furan-4-one). Key differences include:

  • Steric Effects : The ethyl group may induce greater steric hindrance, affecting binding to biological targets or catalytic sites.
  • Synthetic Accessibility : The dimethyl analog is commercially available via multiple suppliers, while the ethyl variant may require custom synthesis .
Table 1: Substituent Comparison
Compound Name Substituent(s) Molecular Weight (g/mol)* Commercial Availability
6-Ethyl-6H-thieno[2,3-c]furan-4-one Ethyl at position 6 ~196.3 (calculated) Not listed
6,6-Dimethyl-4H,6H-thieno[2,3-c]furan-4-one Two methyl groups ~182.2 (estimated) 3 suppliers

*Calculated using standard atomic weights.

Comparison with Pyrrolo-Pyridine and Isoquinoline Derivatives

Key contrasts include:

  • Reactivity: Thieno-furanones lack the carboxylic acid functionality of pyrrolo-pyridines, limiting their use in coordination chemistry or as building blocks for metal-organic frameworks .
  • No such data exists for this compound, though its lipophilic nature could favor drug-likeness .

Research Findings and Hypotheses

  • Physicochemical Properties : The ethyl group may improve metabolic stability compared to methyl analogs, though experimental data is lacking.
  • Biological Potential: Structural parallels to cytotoxic pyrrolo-isoquinolines suggest possible anticancer activity, warranting further study .

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